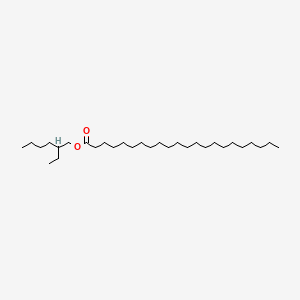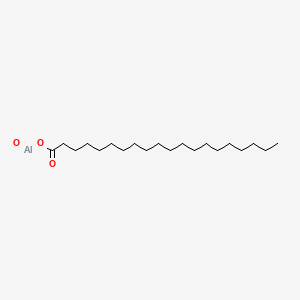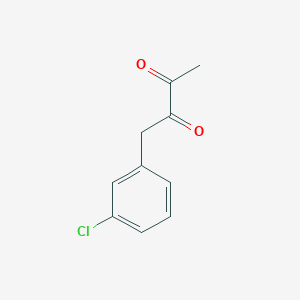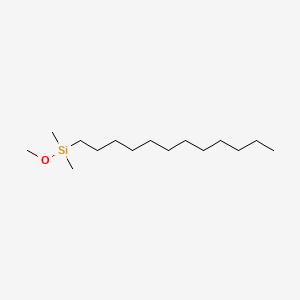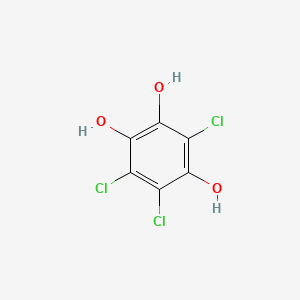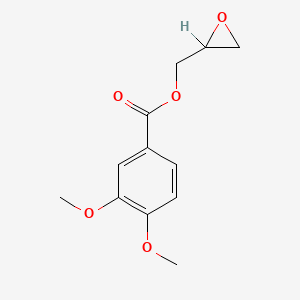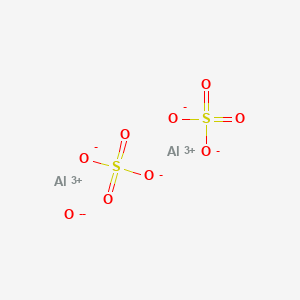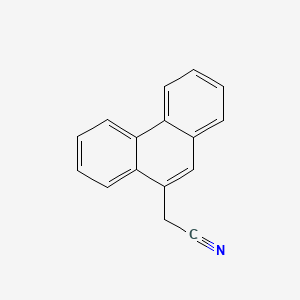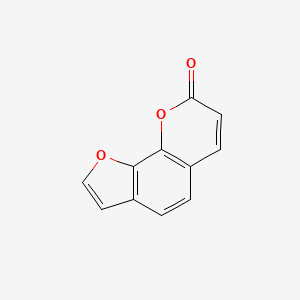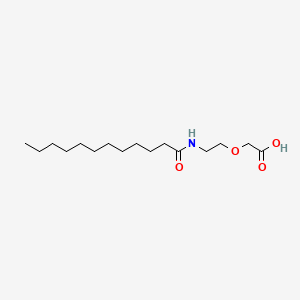
(2-((1-Oxododecyl)amino)ethoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((1-Oxododecyl)amino)ethoxy)acetic acid is an organic compound with the molecular formula C16H31NO4 It is known for its unique structure, which includes a long dodecyl chain attached to an aminoethoxy acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-((1-Oxododecyl)amino)ethoxy)acetic acid typically involves the reaction of dodecanoic acid with ethylene glycol and subsequent amination. The process can be summarized as follows:
Esterification: Dodecanoic acid reacts with ethylene glycol in the presence of a catalyst to form dodecyl ethylene glycol ester.
Amination: The ester is then reacted with ammonia or an amine to introduce the amino group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2-((1-Oxododecyl)amino)ethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodecanoic acid derivatives, while substitution reactions can produce a variety of amino acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-((1-Oxododecyl)amino)ethoxy)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions between long-chain fatty acids and amino acids. It may also serve as a model compound for investigating the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound has potential applications in drug development. Its structure allows for the modification of pharmacokinetic properties, making it a candidate for the design of new therapeutic agents.
Industry
In industry, this compound can be used in the formulation of surfactants and emulsifiers. Its amphiphilic nature makes it suitable for applications in detergents and personal care products.
Mecanismo De Acción
The mechanism of action of (2-((1-Oxododecyl)amino)ethoxy)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The long dodecyl chain allows for hydrophobic interactions, while the aminoethoxy acetic acid moiety can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2-((1-Oxodecyl)amino)ethoxy)acetic acid: Similar structure but with a shorter decyl chain.
(2-((1-Oxotetradecyl)amino)ethoxy)acetic acid: Similar structure but with a longer tetradecyl chain.
Uniqueness
(2-((1-Oxododecyl)amino)ethoxy)acetic acid is unique due to its specific chain length and functional groups
Propiedades
Número CAS |
66653-99-4 |
|---|---|
Fórmula molecular |
C16H31NO4 |
Peso molecular |
301.42 g/mol |
Nombre IUPAC |
2-[2-(dodecanoylamino)ethoxy]acetic acid |
InChI |
InChI=1S/C16H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-12-13-21-14-16(19)20/h2-14H2,1H3,(H,17,18)(H,19,20) |
Clave InChI |
CREQKGNXXKHRKU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)NCCOCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


